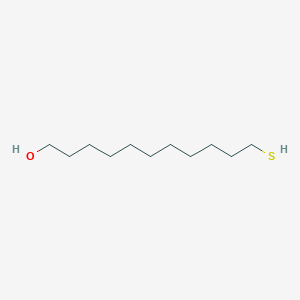

11-Mercapto-1-undécanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 11-Mercapto-1-undecanol-based compounds can involve several steps, including oxidative dimerization and esterification processes. For example, 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], a derivative of 11-Mercapto-1-undecanol, is synthesized in two steps from 11-Mercapto-1-undecanol with an overall yield of 88–92%. This process involves oxidative dimerization with sodium iodide and hydrogen peroxide followed by esterification with 2-bromoisobutyryl bromide or 2-bromo-2-methyl-propanoic acid under specific conditions (Belegrinou, Malinova, Masciadri, & Meier, 2010).

Molecular Structure Analysis

The adsorption behavior and molecular arrangement of 11-Mercapto-1-undecanol on gold surfaces have been studied using in-situ scanning tunneling microscopy (STM) and cyclic voltammetry (CV). These studies reveal the phase evolution of the 11-Mercapto-1-undecanol adlayer on an Au(111) electrode and the effect of various electrolytes on its adsorption behavior, indicating the molecule's strong affinity and specific orientation when binding to gold surfaces (Yang, Chang, & Lee, 2007).

Chemical Reactions and Properties

11-Mercapto-1-undecanol participates in the formation of nano-scaled protein monolayers on gold substrates, serving as a linker material between protein and inorganic substrate. This property is crucial for the development of molecular electronic devices, indicating the compound's role in facilitating redox property-based applications and its stability over extensive cyclic voltammetry cycles (Lee, Kim, Lee, Min, & Choi, 2009).

Physical Properties Analysis

The kinetics of exchange between hydrophilic and hydrophobic thiols, including 11-Mercapto-1-undecanol, on gold surfaces reveal the compound's behavior in mixed monolayers. This exchange process is influenced by temperature and time, providing insights into the physical interactions and stability of 11-Mercapto-1-undecanol-based monolayers on metal surfaces (Baralia, Duwez, Nysten, & Jonas, 2005).

Chemical Properties Analysis

The electrochemical and spectroscopic characterization of biicosahedral Au25 clusters protected with 11-Mercapto-1-undecanol among other thiol ligands highlights the compound's influence on the optical and electrochemical properties of gold nanoparticles. This work demonstrates the potential of 11-Mercapto-1-undecanol in the synthesis and modification of nanoscale materials for electronic applications (Park & Lee, 2012).

Applications De Recherche Scientifique

Couches Monomoléculaires Auto-Assemblées (CMA)

Le 11-Mercapto-1-undécanol est un alkanethiol qui forme une couche monomoléculaire auto-assemblée (CMA) sur une variété de surfaces . Il immobilise les atomes de surface et améliore l'absorption des protéines .

Applications de Biosenseur

Ce composé peut être utilisé pour fonctionnaliser des membranes filtrantes en polycarbonate pour des expériences immunologiques. Ces membranes fonctionnalisées peuvent ensuite être utilisées dans la fabrication d'applications de biosenseurs à écoulement plasmonique .

Amélioration des Immunoessais

La couche monomoléculaire auto-assemblée (CMA) de this compound peut être utilisée dans l'immunoessai amélioré par l'or colloïdal . Cela peut améliorer la sensibilité et la spécificité de l'immunoessai.

Modification de Surface Hydrophile

Le this compound est utilisé pour produire des CMA hydrophiles . Les monocouches résultantes, qui sont terminées par des alcools, peuvent être ensuite fonctionnalisées avec divers groupes, même lorsqu'elles sont attachées à des nanoparticules d'or .

Réduction de l'Adsorption Non Spécifique des Protéines

Ce composé peut être utilisé pour former des CMA hydrophiles et dans des CMA mixtes comme espaceurs afin de fournir un fond hydrophile. Cela peut être utilisé pour réduire l'adsorption non spécifique des protéines .

Synthèse de Disulfures Asymétriques

Le this compound est utilisé dans une synthèse en deux étapes de disulfures asymétriques, qui ne nécessite pas de protection de l'alcool . Cela peut simplifier le processus de synthèse et augmenter le rendement de la réaction.

Mécanisme D'action

Target of Action

It is known that this compound is used in the synthesis of unsymmetrical disulfides .

Mode of Action

11-Mercapto-1-undecanol can be oxidized to the corresponding disulfide by N-phenyltriazolinedione without the need for hydroxyl protection . This suggests that the compound interacts with its targets through oxidation reactions.

Safety and Hazards

Propriétés

IUPAC Name |

11-sulfanylundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24OS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGGZAVAARQJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294152 | |

| Record name | 11-Mercapto-1-undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73768-94-2 | |

| Record name | 73768-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Mercapto-1-undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Mercapto-1-undecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

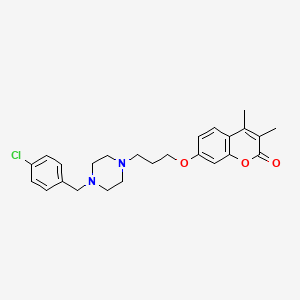

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 11-Mercapto-1-undecanol?

A1: The molecular formula for 11-Mercapto-1-undecanol is C11H24OS, and its molecular weight is 204.37 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 11-Mercapto-1-undecanol?

A2: Researchers frequently utilize a combination of spectroscopic methods, including:

- Fourier Transform Infrared Reflection Spectroscopy (FTIR): FTIR helps identify characteristic functional groups like hydroxyl (-OH) and alkyl chains (-CH2-) within the molecule and provides information about molecular orientation within SAMs. []

- X-ray Photoelectron Spectroscopy (XPS): XPS offers insights into the elemental composition and chemical states of elements present in the molecule and SAMs. []

- Surface Plasmon Resonance (SPR): SPR is employed to monitor real-time interactions between 11-Mercapto-1-undecanol SAMs and various analytes, including biomolecules like DNA or proteins. [, ]

Q3: How does 11-Mercapto-1-undecanol interact with gold surfaces?

A3: 11-Mercapto-1-undecanol forms self-assembled monolayers (SAMs) on gold surfaces through a strong chemisorption process between the sulfur atom of the thiol group (-SH) and the gold atoms. This results in a well-organized layer with the hydrocarbon chains extending outward. [, , ]

Q4: How does the chain length of alkanethiols, such as 11-Mercapto-1-undecanol, influence the properties of the SAMs they form?

A4: Longer chain alkanethiols, like 11-Mercapto-1-undecanol, tend to form more ordered and densely packed SAMs on gold surfaces compared to their shorter chain counterparts. This difference in packing density influences the electrochemical properties and wettability of the modified surface. [, ]

Q5: How does the presence of the terminal hydroxyl group (-OH) in 11-Mercapto-1-undecanol influence its applications?

A5: The terminal hydroxyl group provides a reactive site for further chemical modifications. For instance, it can be used to attach biomolecules, polymers, or other functional groups, expanding the versatility of 11-Mercapto-1-undecanol in surface engineering and biosensor development. [, , ]

Q6: What factors can influence the stability of 11-Mercapto-1-undecanol SAMs?

A6: The stability of these SAMs can be affected by several factors, including:

Q7: How is 11-Mercapto-1-undecanol used in biosensor development?

A7: 11-Mercapto-1-undecanol serves as a foundation for immobilizing biorecognition elements, such as antibodies, enzymes, or DNA probes, onto the surface of electrodes. This immobilization enables the development of sensitive and selective biosensors for various analytes. [, ]

Q8: Can 11-Mercapto-1-undecanol be used to modify surfaces other than gold?

A8: While its affinity for gold is well-documented, researchers have explored its use on other materials like silver and copper to create protective films against corrosion. [, , ]

Q9: How does 11-Mercapto-1-undecanol contribute to the development of molecular electronics?

A9: The ability to form well-defined, organized monolayers makes 11-Mercapto-1-undecanol a potential candidate for creating molecular-scale electronic components. By incorporating redox-active molecules within the SAM, researchers aim to develop miniaturized electronic devices with enhanced functionalities. []

Q10: What is the role of computational chemistry in understanding the behavior of 11-Mercapto-1-undecanol?

A10: Computational methods, including molecular dynamics (MD) simulations, can be employed to:

- Predict SAM formation: Simulations help visualize the self-assembly process, predict molecular organization, and estimate binding energies between the thiol and the gold surface. []

- Investigate surface interactions: These simulations provide insights into the interactions of 11-Mercapto-1-undecanol SAMs with solvents, ions, and other molecules, aiding in understanding their stability and performance in different environments. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-pentylpyrrolidine-2-carboxamide](/img/structure/B1218800.png)

![5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B1218810.png)